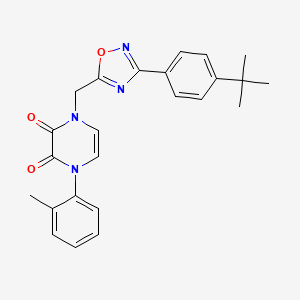

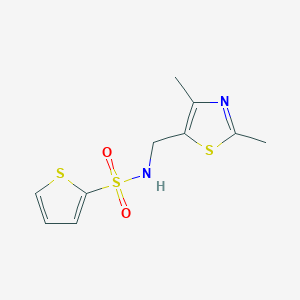

![molecular formula C11H11NO7S B2684263 4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid CAS No. 344264-80-8](/img/structure/B2684263.png)

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[[2-(Carboxymethylsulfonyl)acetyl]amino]benzoic acid (CMSABA) is an organic compound that is widely used in scientific research, as it is a valuable tool for studying a variety of biological processes. CMSABA is a derivative of benzoic acid, which is an aromatic carboxylic acid found in many natural products. CMSABA is used in a variety of laboratory experiments, including enzyme assays, protein binding studies, and drug development. CMSABA is also a powerful inhibitor of enzymes and has been used to study the role of enzymes in various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Green and Sustainable Bioproduction

Aminobenzoic acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . The production of these compounds traditionally relies on chemical synthesis using petroleum-derived substances such as benzene . However, due to the toxicity, environmental pollution, and non-renewable nature of these raw materials, alternative methods are being developed . Green, environmentally friendly, and sustainable biosynthesis methods have been favored, especially after the discovery of the synthetic pathways of aminobenzoic acid and its derivatives in plants and microorganisms .

Precursor for Natural Compounds

Ortho-aminobenzoic acid (OABA), a derivative of aminobenzoic acid, is widely present in the biochemical pathways of animals, plants, and microorganisms . It serves as a precursor for certain compounds in nature, including alkaloids and indole-3-acetic acid .

Folate Biosynthesis

Para-aminobenzoic acid (PABA), another derivative of aminobenzoic acid, is a key intermediate in the biosynthesis of folate . Folate is an essential nutrient that plays a vital role in many biological processes, including DNA synthesis and repair, cell division, and growth.

Antimicrobial and Cytotoxic Agents

4-Aminobenzoic acid (PABA) and its derivatives have exhibited various biological activities . By combining this vitamin-like molecule with various aromatic aldehydes, researchers have been able to convert the folate precursor into antimicrobial and cytotoxic agents . These agents have shown potential in inhibiting methicillin-resistant Staphylococcus aureus and have demonstrated moderate antimycobacterial activity .

Antifungal Properties

Some of the Schiff bases derived from PABA have shown potent broad-spectrum antifungal properties . These compounds could potentially be used in the development of new antifungal drugs.

Cytotoxicity for Cancer Cells

Certain derivatives of PABA have exhibited notable cytotoxicity for the HepG2 cancer cell line . This suggests potential applications in cancer therapy.

Propiedades

IUPAC Name |

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7S/c13-9(5-20(18,19)6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKRQJNQWJMEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CS(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

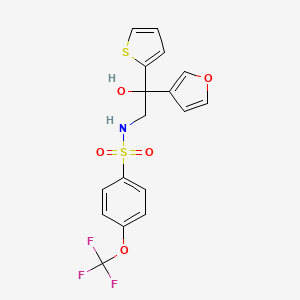

![N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2684184.png)

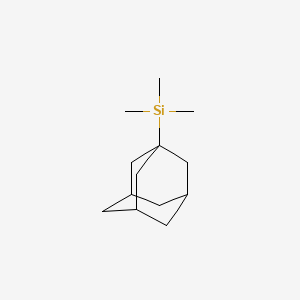

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2684185.png)

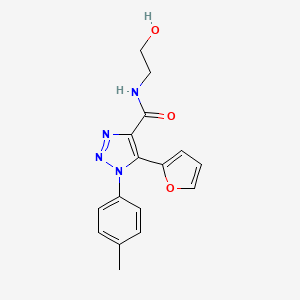

![3,9-dimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684187.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2684188.png)

![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)

![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)